molecular formula C19H23NO2 B291682 4-tert-butyl-N-(2-ethoxyphenyl)benzamide

4-tert-butyl-N-(2-ethoxyphenyl)benzamide

Cat. No.: B291682
M. Wt: 297.4 g/mol
InChI Key: CEFKWTIXNFCCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-N-(2-ethoxyphenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a 2-ethoxyphenylamine substituent.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-5-22-17-9-7-6-8-16(17)20-18(21)14-10-12-15(13-11-14)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21)

InChI Key

CEFKWTIXNFCCOY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
4-tert-Butyl-N-(2-ethoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.39 2-ethoxy, tert-butyl N/A (structural focus)
4-tert-Butyl-N-(4-ethoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.39 4-ethoxy, tert-butyl Positional isomer; solubility differences
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₂ 329.13 Bromo, nitro Electron-withdrawing effects
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁BrN₂O₃ 359.16 Bromo, nitro, 4-methoxy Structural comparison with 4MNB

Analysis

  • Positional Isomerism : The 2-ethoxy vs. 4-ethoxy substitution (e.g., in 4-tert-butyl-N-(4-ethoxyphenyl)benzamide) alters steric and electronic profiles. The 2-ethoxy group may hinder rotational freedom, affecting binding to targets compared to the 4-isomer .
  • Substituent Effects : Bromo and nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) introduce electron-withdrawing properties, contrasting with the electron-donating tert-butyl group in the target compound. This impacts reactivity and interaction with biological targets .

Bioactivity-Related Analogs

Antifungal Derivatives

Quinoline-based benzamides (e.g., 4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide) exhibit fungicidal activity against Candida albicans and C. glabrata (MFC values: 8–32 μg/mL) . While the target compound lacks a quinoline scaffold, the tert-butyl group may enhance lipophilicity, a critical factor in antifungal efficacy.

PCAF HAT Inhibitors

Benzamide derivatives with 2-acylamino substituents (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) show 61–79% inhibition of PCAF HAT at 100 μM. The tert-butyl group in the target compound may reduce polar interactions compared to carboxyphenyl groups, suggesting lower HAT inhibition .

Pharmacological Modulators

ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide) is a potent MrgX1 modulator. The cyclopropanesulfonamido group in ML382 introduces conformational rigidity, contrasting with the tert-butyl group in the target compound, highlighting substituent-driven target specificity .

Physicochemical Properties

  • logP and Solubility : The tert-butyl group increases logP (predicted ~5.05 for analogs), enhancing lipophilicity but reducing aqueous solubility .
  • Synthetic Routes : Palladium-catalyzed arylation () and carbodiimide-mediated coupling () are common methods for benzamide synthesis. The target compound may be synthesized via similar protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.